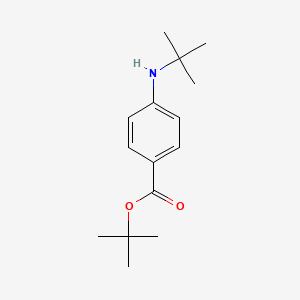

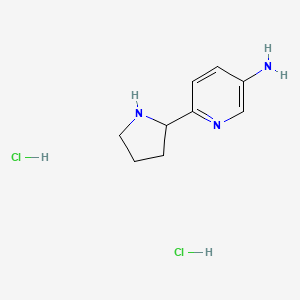

![molecular formula C15H13N5O3 B2825662 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941901-39-9](/img/structure/B2825662.png)

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a derivative of the pyrimidine class of compounds . Pyrimidine derivatives have been explored for their potential as antitubercular agents .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, a method for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including dioxo, pyridin-2-ylmethyl, and dihydropyrido[3,2-d]pyrimidin-1(2H)-yl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For instance, the pyrimidine ring could potentially undergo reactions typical of aromatic compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity of Pyrimidinone Derivatives A study focused on synthesizing a series of pyrimidinones and oxazinones derivatives as antimicrobial agents, starting from citrazinic acid. These compounds, including various pyrimidinone derivatives, showed significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests their potential as effective antimicrobial agents in medical research and therapy applications (Hossan et al., 2012).

Formation of Polymeric Coordination Complexes Research into the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 produced mixtures of pyrimidine and piperidone derivatives, as well as polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation of these compounds provided insights into their potential applications in the development of new materials or chemical processes (Klimova et al., 2013).

Histamine H4 Receptor Ligands for Anti-inflammatory and Antinociceptive Applications A series of 2-aminopyrimidines were synthesized and optimized for potency as ligands for the histamine H4 receptor, leading to the identification of compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This research underscores the therapeutic potential of H4 receptor antagonists in treating inflammation and pain (Altenbach et al., 2008).

Design and Synthesis for In Vitro Cytotoxic Activity The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents led to the identification of compounds exhibiting appreciable cancer cell growth inhibition against a range of cancer cell lines. This highlights the potential of these derivatives in the development of novel anticancer therapies (Al-Sanea et al., 2020).

Crystal Structure Analysis for Drug Design The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were determined, revealing a folded conformation stabilized by intramolecular N—H⋯N hydrogen bonding. This structural insight is crucial for the design and optimization of drugs targeting specific molecular interactions (Subasri et al., 2016).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential as an antitubercular agent, given the promising results seen with similar pyrimidine derivatives . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for pyridine or pyrimidine derivatives .

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it is possible that it interacts with its targets by forming hydrogen bonds or through π-π stacking interactions . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to nucleotide metabolism or signal transduction . The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins or enzymes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .

Result of Action

Based on its potential targets and mode of action, it could potentially alter cellular processes such as cell growth, division, or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, changes in pH or temperature could affect the compound’s solubility or stability, while the presence of other molecules could affect its binding to its targets .

Propiedades

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c16-12(21)9-19-11-5-3-7-18-13(11)14(22)20(15(19)23)8-10-4-1-2-6-17-10/h1-7H,8-9H2,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRDLZGHOAGBGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile](/img/structure/B2825582.png)

![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2825591.png)

![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)